molecular formula C7H8N2OS B1522396 3-(3-Thienyl)-1H-pyrazole hydrate CAS No. 1269060-45-8

3-(3-Thienyl)-1H-pyrazole hydrate

Cat. No.: B1522396
CAS No.: 1269060-45-8
M. Wt: 168.22 g/mol
InChI Key: WKDDXIHIUCSANF-UHFFFAOYSA-N
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Description

3-(3-Thienyl)-1H-pyrazole hydrate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Thienyl)-1H-pyrazole hydrate typically involves the reaction of 3-thienyl hydrazine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of solvent, temperature, and catalyst can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Thienyl)-1H-pyrazole hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-(3-Thienyl)-1H-pyrazole hydrate has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other chemical products.

Comparison with Similar Compounds

  • Pyrazole Derivatives: 1H-pyrazole, 3,5-dimethyl-1H-pyrazole

  • Thiophene-Containing Compounds: Thiophene, 3-thiophenethiol, 3-thiopheneethanol

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Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.H2O/c1-3-8-9-7(1)6-2-4-10-5-6;/h1-5H,(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDXIHIUCSANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=NN2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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